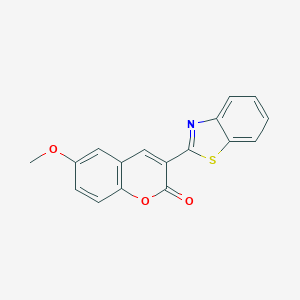

3-(2-Benzothiazolyl)-6-methoxycoumarin

Description

3-(2-Benzothiazolyl)-6-methoxycoumarin is a hybrid heterocyclic compound combining a coumarin backbone with a benzothiazole substituent at the 3-position and a methoxy group at the 6-position. Coumarins are renowned for their fluorescence properties and biological activities, while benzothiazoles are known for pharmacological applications, including antitumor and antimicrobial effects .

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-6-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO3S/c1-20-11-6-7-14-10(8-11)9-12(17(19)21-14)16-18-13-4-2-3-5-15(13)22-16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOKDCKQIDYUFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coumarin-3-Carboxylic Acid Derivative Coupling

A primary route involves functionalizing the coumarin core at the 3-position with a benzothiazole group. Coumarin-3-carboxylic acid serves as a key intermediate, as demonstrated in the synthesis of analogous phenylcoumarin-3-carboxylates. For this compound:

-

Synthesis of 6-Methoxycoumarin-3-Carboxylic Acid :

-

6-Methoxycoumarin is synthesized via the Pechmann condensation of 4-methoxyresorcinol and a β-keto ester (e.g., ethyl acetoacetate) in concentrated sulfuric acid.

-

The 3-position is carboxylated using Kolbe-Schmitt conditions (CO₂ under high pressure with a base), yielding 6-methoxycoumarin-3-carboxylic acid.

-

-

Activation and Coupling :

Limitation : This method produces a coumarin-3-carboxamide derivative, necessitating alternative strategies for direct benzothiazole attachment.

Direct Cyclization via Hantzsch-Type Thiazole Synthesis

Constructing the benzothiazole ring directly on the coumarin scaffold offers a more efficient approach:

-

Substrate Preparation :

-

3-Amino-6-methoxycoumarin is synthesized by reducing the nitro group of 3-nitro-6-methoxycoumarin (obtained via nitration of 6-methoxycoumarin).

-

-

Cyclization with Carbon Disulfide :

Reaction Conditions :

Suzuki-Miyaura Cross-Coupling

For a direct C–C bond between coumarin and benzothiazole:

-

Halogenated Coumarin Preparation :

-

3-Bromo-6-methoxycoumarin is synthesized via bromination of 6-methoxycoumarin using N-bromosuccinimide (NBS).

-

-

Coupling with Benzothiazole Boronic Acid :

Optimization Challenges :

-

Limited commercial availability of 2-benzothiazolylboronic acid.

-

Requires inert atmosphere and precise stoichiometry.

Comparative Analysis of Synthetic Methods

Purification and Characterization

Chromatographic Purification

Spectroscopic Validation

-

¹H NMR : Key signals include:

-

LC-MS : Molecular ion peak at m/z 309.34 [M+H]⁺ confirms the molecular formula C₁₇H₁₁NO₃S.

Mitigation of Mutagenic Impurities

Analogous to frentizole synthesis, 2-amino-6-methoxybenzothiazole (a mutagenic byproduct) may form during cyclization. Strategies to minimize this include:

-

Recrystallization from Tetrahydrofuran-Water : Reduces impurity levels from ~1300 ppm to <10 ppm.

-

Vacuum Drying : Heating intermediates at 80°C under vacuum removes residual solvents and volatile impurities.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

3-(2-Benzothiazolyl)-6-methoxycoumarin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzothiazole or coumarin moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include substituted benzothiazole derivatives, dihydrobenzothiazoles, and quinone derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-(2-Benzothiazolyl)-6-methoxycoumarin has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe in analytical chemistry for detecting metal ions and other analytes.

Biology: Employed in biological imaging and as a fluorescent marker for studying cellular processes.

Medicine: Investigated for its potential as an anticancer agent and in the development of new therapeutic drugs.

Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other photonic devices due to its excellent optical properties

Mechanism of Action

The mechanism of action of 3-(2-Benzothiazolyl)-6-methoxycoumarin involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, altering their activity. The benzothiazole moiety is known to interact with DNA and RNA, potentially leading to anticancer effects by inhibiting cell proliferation and inducing apoptosis . The compound’s fluorescent properties also make it useful for imaging and tracking biological molecules .

Comparison with Similar Compounds

Key Features :

- Molecular Structure : The benzothiazole moiety contributes to π-conjugation, enhancing fluorescence and electronic properties. The methoxy group at position 6 modifies solubility and steric interactions.

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table compares 3-(2-benzothiazolyl)-6-methoxycoumarin with key analogs:

*Molecular weight inferred from analogs: ~300–350 g/mol.

Key Observations :

Position 3 (Benzothiazole): Contributes to fluorescence and bioactivity. Replacing benzothiazole with quinoxaline (e.g., in compound 11 ) alters electronic properties and binding affinity.

Fluorescence: Coumarin 6’s diethylamino group red-shifts emission (~505 nm) compared to methoxy-substituted analogs, which may emit at shorter wavelengths .

Biological Activity :

Pharmacological Potential

- Antimicrobial Activity : Benzothiazole-coumarin hybrids disrupt microbial cell membranes . Methoxy substitution may enhance lipid bilayer penetration.

Biological Activity

3-(2-Benzothiazolyl)-6-methoxycoumarin is a compound belonging to the coumarin class, recognized for its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a coumarin backbone substituted with a benzothiazole moiety at the 2-position and a methoxy group at the 6-position. This structural configuration is significant as it influences the compound's biological properties.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. For instance, research indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Colorectal Cancer (HCT-116)

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation. A study reported that at concentrations of 10 µM, significant cell death was observed in MCF-7 cells after 48 hours of treatment, with an IC50 value of approximately 8 µM .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. In vitro assays revealed that this compound effectively inhibits the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) values against common pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Research has indicated that this coumarin derivative possesses anti-inflammatory properties. In a study assessing its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound achieved a reduction of over 50% in cytokine levels at a concentration of 5 µM .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Tyrosinase : The compound has been shown to inhibit tyrosinase activity, which is crucial in melanin synthesis. This property suggests potential applications in treating hyperpigmentation disorders .

- Apoptosis Induction : Studies have indicated that treatment with this coumarin derivative leads to increased levels of apoptotic markers such as caspases and PARP cleavage in cancer cells, suggesting its role in promoting programmed cell death .

Case Studies

- Study on Anticancer Activity : A recent investigation examined the effects of various concentrations of this compound on MCF-7 breast cancer cells. The study found that concentrations above 5 µM significantly inhibited cell viability through apoptosis induction.

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several coumarins, including this compound. The findings highlighted its superior efficacy against Candida albicans compared to traditional antifungal agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2-Benzothiazolyl)-6-methoxycoumarin, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The compound is typically synthesized via condensation reactions between bromoacetylcoumarin derivatives and aminobenzothiazole sulfonamides. For example, refluxing 3-(bromoacetyl)coumarin with 2-aminobenzo[d]thiazole-6-sulfonamide in ethanol or 2-methoxyethanol yields the target compound . Optimization involves solvent selection (e.g., ethanol for faster kinetics vs. 2-methoxyethanol for higher yields), temperature control (reflux conditions), and catalyst screening. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures structural integrity .

Q. What spectroscopic characterization methods are essential for confirming the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- HPLC : Purity assessment (≥98% purity threshold) .

- UV-Vis Spectroscopy : Absorption maxima at 458 nm (methanol) with molar extinction coefficients (ε = 40,800 L·mol⁻¹·cm⁻¹) .

- Fluorescence Spectroscopy : Emission maxima at 497 nm (methanol), used to validate photostability .

- NMR/FTIR : Confirmation of functional groups (e.g., benzothiazole C–S stretching at ~690 cm⁻¹, coumarin carbonyl at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How do solvent polarity and pH influence the photophysical properties of this compound in fluorescence-based applications?

- Methodological Answer : Solvent polarity directly impacts Stokes shift and quantum yield. In polar solvents like methanol, enhanced solvation reduces aggregation, improving fluorescence intensity. pH-dependent tautomerism (e.g., protonation/deprotonation of the diethylamino group) shifts emission maxima, requiring buffered media (pH 7–8) for biological applications. For example, λem shifts from 505 nm (ethanol) to 497 nm (methanol) due to dielectric constant differences .

Q. What experimental considerations are critical when employing this compound as a fluorescent probe for in vivo drug metabolism studies?

- Methodological Answer : Key factors include:

- Tissue Autofluorescence : Use near-infrared filters to minimize background noise.

- Dose Optimization : Sub-10 μM concentrations avoid cytotoxicity (validated via MTT assays in pancreatic cancer models) .

- Metabolic Stability : Monitor hepatic clearance using CYP450 isoforms (e.g., coumarin 7-hydroxylation activity in mice models) .

- Control Experiments : Compare against vehicle controls (e.g., DMSO) and positive controls (e.g., paclitaxel) .

Q. How can researchers resolve contradictions in reported CYP450 inhibition data involving this compound substrates?

- Methodological Answer : Discrepancies arise from species-specific CYP450 isoform expression (e.g., murine vs. human enzymes). Resolve via:

- Isoform-Specific Assays : Use recombinant CYP450 enzymes (e.g., CYP2A6, CYP2E1) to isolate inhibition effects.

- Enzyme Kinetics : Determine Km and Vmax values under standardized conditions (pH 7.4, 37°C).

- Cross-Validation : Compare results with structurally analogous probes (e.g., 7-ethoxyresorufin) .

Q. What methodologies are employed in fabricating nanocrystalline thin films of this compound for optoelectronic applications, and how does substrate temperature affect film morphology?

- Methodological Answer : Vacuum thermal evaporation at substrate temperatures ranging from 25°C to 150°C produces polycrystalline films. Higher temperatures (≥100°C) enhance crystallinity, as confirmed by XRD (peaks at 2θ = 12.3°, 24.7°) and SEM (reduced surface roughness). Optoelectronic performance correlates with grain size, with optimal hole mobility achieved at 120°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.